molecular formula C22H23FN2O4S B5056672 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B5056672
M. Wt: 430.5 g/mol
InChI Key: GKHUFKBPXGXQJG-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals and exhibit diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, a propyl chain, and a trimethoxybenzamide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions typical of aromatic heterocycles. The fluorine atom on the phenyl ring could potentially be a site of electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with specific proteins in the body, such as enzymes or receptors. The thiazole ring and fluorophenyl group are common motifs in medicinal chemistry and could be key elements for binding to a biological target .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its effects in biological models, studying its mechanism of action, and optimizing its structure for improved potency and selectivity .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-5-6-18-19(13-7-9-15(23)10-8-13)24-22(30-18)25-21(26)14-11-16(27-2)20(29-4)17(12-14)28-3/h7-12H,5-6H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHUFKBPXGXQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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